molecular formula C8H9ClF2N2 B8708477 N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine CAS No. 1003859-14-0

N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine

Cat. No. B8708477
Key on ui cas rn: 1003859-14-0
M. Wt: 206.62 g/mol
InChI Key: QDQGMLOVCICKPV-UHFFFAOYSA-N
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Patent
US08466293B2

Procedure details

26.3 g (0.135 mol) of 2,2-difluoro-1-iodoethane, 10 g (0.067 mol) of 1-(6-chloropyridin-3-yl)methanamine and 8.2 g of triethylamine are initially charged with 31 g of N-methylpyrrolidone. The mixture is heated to 100° C. for 50 minutes and then cooled again to 80° C. The N-methylpyrrolidone is distilled off at 80° C. under reduced pressure and the reaction mixture is poured onto 50 ml of water. 3 ml of 45% sodium hydroxide solution are used to adjust the pH to 12, and the mixture is then extracted twice with 30 ml of toluene. The product is subsequently finely distilled under reduced pressure. This gives 11.1 g of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine (corresponds to 79.5% yield).
Name
2,2-difluoro-1-iodoethane
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:5])[CH2:3]I.[Cl:6][C:7]1[N:12]=[CH:11][C:10]([CH2:13][NH2:14])=[CH:9][CH:8]=1.C(N(CC)CC)C>CN1CCCC1=O>[Cl:6][C:7]1[N:12]=[CH:11][C:10]([CH2:13][NH:14][CH2:3][CH:2]([F:5])[F:1])=[CH:9][CH:8]=1

Inputs

Step One
Name
2,2-difluoro-1-iodoethane
Quantity
26.3 g
Type
reactant
Smiles
FC(CI)F
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CN
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
31 g
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again to 80° C
DISTILLATION
Type
DISTILLATION
Details
The N-methylpyrrolidone is distilled off at 80° C. under reduced pressure
ADDITION
Type
ADDITION
Details
the reaction mixture is poured onto 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
the mixture is then extracted twice with 30 ml of toluene
DISTILLATION
Type
DISTILLATION
Details
The product is subsequently finely distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CNCC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: PERCENTYIELD 79.5%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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